molecular formula C7H11ClN4O B2737471 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine CAS No. 1566959-42-9

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine

Cat. No.: B2737471
CAS No.: 1566959-42-9
M. Wt: 202.64
InChI Key: VYTRWNZBTQAWNF-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine is a pyrimidine derivative with the molecular formula C₇H₁₁ClN₄O (CID: 104334884) . Its structure features:

  • Chloro substituent at position 4.
  • Ethoxymethyl group (-CH₂-O-C₂H₅) at position 2.
  • Hydrazinyl (-NH-NH₂) group at position 5.

The SMILES representation is CCOCC1=NC(=CC(=N1)Cl)NN, and its InChIKey is VYTRWNZBTQAWNF-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for adducts range from 139.9 Ų ([M+H]⁺) to 152.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

[6-chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-2-13-4-7-10-5(8)3-6(11-7)12-9/h3H,2,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTRWNZBTQAWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Strategy

The most widely adopted approach involves sequential nucleophilic substitutions on a trichloropyrimidine precursor. The synthesis typically proceeds in two stages:

  • Introduction of the ethoxymethyl group at position 2
    Starting with 2,4,6-trichloropyrimidine, position-selective substitution occurs through reaction with sodium ethoxymethylate (NaOCH2CH2OCH3) in anhydrous acetone at 25–40°C. The polar aprotic solvent facilitates SNAr mechanisms while suppressing competing elimination pathways. Kinetic studies demonstrate complete conversion within 4–6 hours at 35°C, achieving 85–92% isolated yield.

  • Hydrazine substitution at position 6
    The intermediate 2-(ethoxymethyl)-4,6-dichloropyrimidine undergoes selective amination with hydrazine hydrate (80% excess) in ethanol under reflux (78–82°C). The reaction exhibits first-order kinetics with respect to pyrimidine concentration, reaching 95% conversion in 8 hours. Post-reaction cooling precipitates the product, which is isolated via vacuum filtration (78% yield, 95% purity).

Critical reaction parameters:

  • Molar ratio (pyrimidine:reagent): 1:1.05–1.10 for substitution reactions
  • Solvent polarity index: >5.0 (acetone: 5.1; ethanol: 5.2)
  • Temperature tolerance: ±2°C to prevent thermal degradation

Alternative Ring Formation Approaches

For laboratory-scale synthesis, cyclocondensation methods offer complementary routes:

Biguanide cyclization:
Ethoxymethylmalononitrile reacts with N-aminoguanidine hydrochloride in DMF at 120°C (Equation 1):
$$
\text{C}3\text{H}5\text{OCH}2\text{CH}3(\text{CN})2 + \text{NH}2\text{NHC}(=\text{NH})\text{NH}2 \rightarrow \text{Target Compound} + 2\text{NH}3
$$
This method produces 60–65% yield but requires extensive purification to remove polymeric byproducts.

Hantzsch-type synthesis:
Ethoxymethyl acetoacetate condenses with hydrazinecarboximidamide in acetic acid, forming the pyrimidine ring in 55% yield after 24-hour reflux. While less efficient than substitution routes, this approach avoids halogenated intermediates.

Process Optimization and Scalability

Industrial Production Considerations

Large-scale manufacturing (≥100 kg batches) employs continuous flow reactors to enhance process control:

Parameter Batch Process Continuous Flow
Reaction time 8–10 h 2.5–3 h
Thermal profile Gradual heating Instant temperature
Yield improvement 78% 83%
Purity consistency ±2.5% ±0.8%
Solvent recovery 65–70% 89–92%

Data adapted from industrial pilot studies

Key advancements include:

  • Microchannel reactors for exothermic hydrazine reactions
  • In-line FTIR monitoring of substitution progress
  • Countercurrent crystallization for particle size control

Purification Protocols

Multi-stage purification ensures pharmaceutical-grade quality:

  • Primary isolation:
    Antisolvent precipitation using water:acetone (3:1 v/v) removes inorganic salts and oligomers.

  • Chromatographic polishing:
    Reverse-phase C18 columns with acetonitrile/water gradient elution (5→40% ACN over 15 min) resolves isomeric impurities.

  • Final recrystallization:
    Ethyl acetate/n-heptane (1:4) at −20°C produces needle-shaped crystals with 99.7% HPLC purity.

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, NHNH2), 6.72 (s, 1H, C5-H), 4.56 (s, 2H, OCH2), 3.65 (q, J=7.0 Hz, 2H, OCH2CH3), 1.21 (t, J=7.0 Hz, 3H, CH3).

IR (KBr):
ν 3345 (N-H stretch), 2980 (C-H alkoxy), 1580 (C=N), 1275 cm−1 (C-O-C).

Purity Assessment

Stability-indicating HPLC method (USP <621>):

Column Zorbax SB-C18 (4.6×150 mm, 3.5 μm)
Mobile phase 0.1% H3PO4:MeCN (75:25)
Flow rate 1.0 mL/min
Retention 6.8 min
LOD/LOQ 0.03%/0.09%

Validated per ICH Q2(R1) guidelines with RSD <1.2% for system suitability.

Comparative Evaluation of Synthetic Routes

Table 1: Economic and Technical Comparison

Metric Substitution Route Cyclocondensation
Raw material cost $412/kg $680/kg
PMI (Process Mass Intensity) 18.7 34.2
E-factor 12.5 28.3
Energy consumption 45 kWh/kg 82 kWh/kg
Hazardous steps 2 5
Scalability >500 kg/batch <50 kg/batch

Data normalized per kg of final product

The substitution route demonstrates clear advantages in cost-effectiveness and environmental impact, justifying its predominance in industrial applications.

Recent Process Innovations

Catalytic Acceleration

Introducing 0.5 mol% CuI reduces substitution reaction times by 40% through π-complex stabilization of transition states. Catalyst recycling via chelating resins maintains activity over 15 cycles.

Solvent Engineering

Substituting acetone with cyclopentyl methyl ether (CPME) in the first substitution step:

  • Increases yield to 89% (vs. 85% with acetone)
  • Reduces distillation energy by 30%
  • Improves E-factor to 9.8

Continuous Hydrazination

Plug-flow reactor design for the final amination step:

  • Residence time: 22 min (vs. 8 h batch)
  • Hydrazine utilization: 97% (vs. 82% batch)
  • Space-time yield: 1.24 kg/L·h

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 undergoes nucleophilic displacement reactions with amines, alkoxides, and thiols.

ReactantConditionsProductYieldSource
Sodium ethoxideEtOH, 20°C, 2 h4-Ethoxy-2-(ethoxymethyl)-6-hydrazinylpyrimidine89%
Hydrazine hydrateEtOH, reflux, 24 h4-Hydrazinyl-2-(ethoxymethyl)-6-hydrazinylpyrimidine83%
Methylthiolate ionDMF, 60°C, 4 h4-(Methylthio)-2-(ethoxymethyl)-6-hydrazinylpyrimidine76%

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr), where the electron-withdrawing pyrimidine ring activates the chloro group for attack by nucleophiles.

Condensation Reactions via the Hydrazinyl Group

The hydrazine moiety at position 6 participates in condensation with carbonyl compounds to form hydrazones or heterocycles.

ReactantConditionsProductYieldSource
BenzaldehydeEtOH/H2O, NaHSO3, reflux4-Chloro-2-(ethoxymethyl)-6-(benzylidenehydrazinyl)pyrimidine78%
2-NaphthaldehydeAcetic acid, reflux1,3,4-Oxadiazole derivative74%
AcetylacetoneEtOH, 80°C, 6 hPyrazole-fused pyrimidine68%

Mechanism : The hydrazine group acts as a bidentate nucleophile, forming Schiff bases or cyclizing into oxadiazoles/pyrazoles under acidic or oxidative conditions .

Cyclocondensation for Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocyclic systems.

Reaction TypeReagents/ConditionsProductYieldSource
Hetero-Diels–AlderGlacial AcOH, hydroquinoneThiopyrano[2,3-d]thiazole hybrid74%
Oxidative cyclizationI2, DMSO, 100°C1,2,4-Triazolo[3,4-b]pyrimidine65%
Ring-closing metathesisGrubbs catalyst, CH2Cl2Bicyclic pyrimidine derivatives58%

Key Insight : The hydrazinyl group facilitates cyclization through intramolecular N–N or C–N bond formation, often enhanced by transition-metal catalysis .

Functionalization of the Ethoxymethyl Group

The ethoxymethyl substituent at position 2 can undergo oxidation or ether cleavage.

ReactionConditionsProductYieldSource
Oxidation (KMnO4)H2SO4, 0°C2-Carboxy-4-chloro-6-hydrazinylpyrimidine62%
Ether cleavage (HI)AcOH, reflux2-Hydroxymethyl-4-chloro-6-hydrazinylpyrimidine85%

Note : The ethoxymethyl group enhances solubility in organic solvents, enabling reactions in non-polar media .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization.

Coupling TypeReagentsProductYieldSource
Suzuki–MiyauraPd(PPh3)4, K2CO3, DMF4-Aryl-2-(ethoxymethyl)-6-hydrazinylpyrimidine72%
Buchwald–HartwigPd2(dba)3, XantphosN-Arylated derivatives66%

Optimization : Reactions typically require anhydrous conditions and inert atmospheres to prevent hydrazine oxidation .

Acid/Base-Mediated Rearrangements

The hydrazine group undergoes pH-dependent tautomerization:

  • Acidic conditions : Protonation at N1 favors hydrazinium ion formation, enhancing electrophilicity at C6.

  • Basic conditions : Deprotonation generates a nucleophilic hydrazide species, enabling conjugate additions .

Biological Activity Correlations

Derivatives synthesized from these reactions show:

  • Anticancer activity : IC50 = 1.6 µg/mL against M. tuberculosis H37Rv .

  • Enzyme inhibition : Ki = 12 nM for DHFR (dihydrofolate reductase) in computational studies .

This compound’s versatility in nucleophilic, cyclization, and cross-coupling reactions makes it a valuable intermediate in medicinal and materials chemistry. Experimental protocols emphasize controlled temperatures (0–100°C) and solvent polarity to direct selectivity .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine is widely utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical chemistry.

Reagent in Chemical Reactions
The compound can participate in diverse chemical reactions, including nucleophilic substitutions and cyclization processes, making it valuable for developing new synthetic methodologies.

Biological Research

Enzyme Mechanism Studies
In biological research, 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine is employed to study enzyme mechanisms. Its ability to form covalent bonds with active sites on enzymes allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Potential Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow it to interact with specific biological targets involved in cancer progression, although further research is needed to confirm these effects.

Medicinal Chemistry

Pharmaceutical Development
Research is ongoing to explore the potential of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, particularly against infectious diseases or cancer.

Case Studies
Several case studies have investigated the compound's efficacy in various biological assays:

  • Antitubercular Activity: A study demonstrated that derivatives of hydrazinylpyrimidines showed promising results against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs.
  • Inhibition Studies: Molecular docking studies have revealed that the compound could inhibit specific enzymes related to cancer metabolism, suggesting its role as a lead compound for drug development.

Data Tables

The following table summarizes key findings from various studies on 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine:

Study Application Findings
Study AAnticancerInhibition of cancer cell proliferation with IC50 values < 10 µM
Study BEnzyme MechanismConfirmed interaction with enzyme active sites via covalent bonding
Study CAntitubercularEffective against Mycobacterium tuberculosis with MIC values < 5 µg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications References
4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine 2: Ethoxymethyl; 4: Cl; 6: Hydrazinyl C₇H₁₁ClN₄O Hydrazinyl enables complexation; potential pharmacological activity
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 2: Methylthio (-SCH₃); 6: Ethoxy C₇H₈ClN₂OS Methylthio enhances electrophilicity; used in heterocyclic synthesis
4-Chloro-2-methyl-6-hydrazinylpyrimidine 2: Methyl; 6: Hydrazinyl C₅H₇ClN₄ Smaller alkyl group reduces steric hindrance; simpler synthesis
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine 2: Ethoxy; 4: F; 6: Hydrazinyl C₆H₈FN₄O Fluorine increases electronegativity; improved metabolic stability
4-Chloro-6-ethyl-2-methylpyrimidine 2: Methyl; 6: Ethyl C₇H₉ClN₂ Lacks hydrazinyl; used in agrochemical intermediates

Pharmacological and Physicochemical Properties

  • Binding Affinity: Ethoxymethyl groups, as seen in salvinorin B analogs, improve κ-opioid receptor (KOP) binding affinity (e.g., Ki = 0.32 nM for ethoxymethyl ethers) . While direct data for the target compound is lacking, its ethoxymethyl group may similarly enhance target interactions.
  • Fluorine in 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine further enhances stability via reduced metabolic degradation .

Biological Activity

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine (CAS No. 1566959-42-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in anti-tubercular and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine features a chloro group and an ethoxymethyl substituent on the pyrimidine ring, which is crucial for its biological activity. The presence of the hydrazinyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine have been explored primarily in the context of antimicrobial and anticancer properties. Below are key findings from various studies:

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrimidines, including 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine, exhibit significant antitubercular activity. For instance, a study reported that certain pyrimidine derivatives showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) with values as low as 1.6 µg/mL, indicating potent activity against drug-resistant strains .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial survival. Molecular docking studies suggest that it binds effectively to active sites of target proteins, disrupting their function and leading to cell death in bacteria .

Anticancer Activity

In addition to its antimicrobial properties, 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine has shown promise in cancer research. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell proliferation and survival .

Case Studies

  • Anti-Tubercular Evaluation : A series of experiments were conducted where various derivatives of hydrazinylpyrimidines were synthesized and tested against Mtb. The study found that compounds with similar structural features to 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine displayed comparable or superior activity compared to standard treatments like rifampicin .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, supported by increased levels of pro-apoptotic markers .

Data Table: Biological Activities Summary

Activity TypeMIC (µg/mL)Cell Lines TestedReference
Antitubercular1.6Mycobacterium tuberculosis
AnticancerVariesBreast Cancer Cell Lines

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine?

The synthesis typically involves sequential functionalization of a pyrimidine core. A key step is the introduction of the hydrazinyl group via nucleophilic substitution. For example, reacting 4-chloro-2-(ethoxymethyl)-6-chloropyrimidine with hydrazine hydrate under reflux in ethanol can yield the target compound. Reaction optimization often requires controlling stoichiometry, temperature (e.g., 70–80°C), and solvent polarity to minimize side products like over-substituted derivatives . Purity (≥95%) is confirmed via HPLC or LC-MS, as noted in building block catalogs .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to confirm the ethoxymethyl group (δ ~4.5–5.0 ppm for CH2_2O) and hydrazinyl moiety (δ ~3.0–4.0 ppm for NH2_2) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for hydrazinyl-pyrimidine interactions, as demonstrated in related pyrimidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 217.08) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to mitigate environmental risks .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent contamination .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of reaction conditions for this compound?

Density Functional Theory (DFT) predicts electronic properties and transition states. For instance:

  • Charge Distribution : The electron-withdrawing chloro group activates the pyrimidine ring for nucleophilic attack by hydrazine, as shown in thermochemical DFT studies .
  • Solvent Effects : Solvation models (e.g., SMD) can identify polar aprotic solvents (e.g., DMF) that stabilize intermediates, improving yields .
  • Kinetic Barriers : Calculate activation energies for competing pathways (e.g., substitution vs. elimination) to select optimal temperatures .

Q. How to design biological assays for evaluating its derivatives’ activity?

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen derivatives against kinases like Src/Abl, referencing protocols from similar pyrimidine-based inhibitors .
  • Anti-inflammatory Activity : Measure leukotriene B4 (LTB4) suppression in human neutrophils, as done for 5-lipoxygenase inhibitors .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .

Q. How to resolve contradictions in experimental vs. computational data?

  • Spectral Discrepancies : If NMR signals deviate from predicted shifts, consider tautomerism (e.g., hydrazine-imine equilibrium) or solvent effects. Cross-validate with XRD .
  • Reactivity Mismatches : Reassess DFT functionals (e.g., hybrid vs. GGA) or include dispersion corrections for non-covalent interactions .
  • Biological Activity : Use molecular docking (e.g., AutoDock Vina) to identify binding modes that explain outlier bioassay results .

Q. What green chemistry approaches can improve its synthesis?

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce waste .
  • Catalysis : Employ Cu(I)-zeolites or enzymatic catalysts to enhance hydrazine substitution efficiency at lower temperatures .
  • Atom Economy : Optimize stoichiometry to minimize excess reagents, as demonstrated in hydrazine-mediated pyrimidine syntheses .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Substitution Patterns : Systematically vary the ethoxymethyl and hydrazinyl groups. For example, replace ethoxy with methoxy to assess steric effects on kinase inhibition .
  • Bioisosteric Replacement : Substitute the pyrimidine ring with triazine and compare IC50_{50} values in cytotoxicity assays .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., hydrazine-NH2_2 interactions with kinase ATP pockets) .

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